2-(喹啉-2-基)丙酸钠

描述

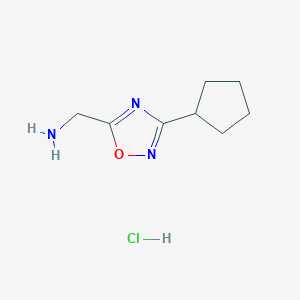

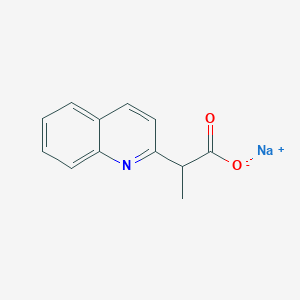

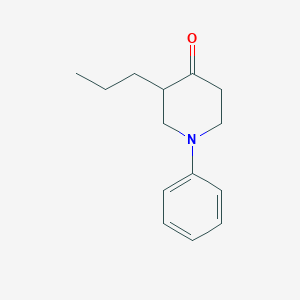

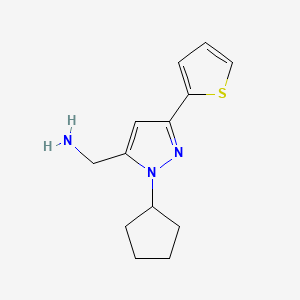

Sodium 2-(quinolin-2-yl)propanoate is a chemical compound with the molecular formula C12H10NNaO2 and a molecular weight of 223.20 . It is a research-use-only product .

Synthesis Analysis

Quinoline, the core structure of Sodium 2-(quinolin-2-yl)propanoate, can be synthesized through various methods such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods involve reactions such as condensation followed by cyclodehydration .Molecular Structure Analysis

The molecular structure of Sodium 2-(quinolin-2-yl)propanoate consists of a quinoline ring attached to a propanoate group . Quinoline itself is a nitrogen-containing heterocyclic compound with a double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

Quinoline, the core structure of Sodium 2-(quinolin-2-yl)propanoate, can undergo both electrophilic and nucleophilic substitution reactions . It can also participate in transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .Physical And Chemical Properties Analysis

Sodium 2-(quinolin-2-yl)propanoate has a molecular weight of 223.20 . Other physical and chemical properties specific to Sodium 2-(quinolin-2-yl)propanoate are not available in the search results.科学研究应用

植物繁殖中生根的刺激剂

分子建模和化学计量分析的最新进展揭示了含氮杂环衍生物(如喹啉)在刺激生根方面的潜力,这在植物的微克隆繁殖中至关重要。研究表明,2-((6-R-喹啉-4-基)硫代)乙酸的衍生物,特别是 2-((喹啉-4-基)硫代)乙酸的钠盐,在泡桐外植体中有效增强了体外生根。这一发现对于改善微克隆繁殖和微型植物在体内的进一步适应具有重要意义。还注意到喹啉环中特定取代基的存在会影响这些化合物的作用,指导选择新的有效低毒物质,以便进一步测试作为植物繁殖生根的潜在刺激剂 (扎夫霍罗德尼等人,2022)。

抗癌特性

喹啉骨架在药物开发中至关重要,特别是对于它们的抗癌特性。喹啉的钠盐衍生物已被评估其对雌性小鼠艾氏腹水癌细胞的抗癌活性。这些钠盐衍生物与特定受体之间的相互作用已证明具有有希望的抗癌作用,其特征是细胞体积和数量减少,以及体内显着的凋亡作用。此外,组织病理学检查证实肝脏和肾脏组织得到改善,没有明显的副作用,突出了这些化合物潜在的治疗应用 (穆罕默德等人,2021)。

高灵敏度蛋白质检测

基于 3-((E)-2-((E)-3-(4-(二氰亚甲基)-6-甲基-4H-吡喃-2-基)烯丙基)喹啉-1(2H)-基)丙烷-1-磺酸钠的新型荧光分子探针的开发彻底改变了溶液和 SDS-PAGE 中的蛋白质检测。由于极性发生变化,该化合物在添加牛血清白蛋白等蛋白质后会发出强荧光。与 SYPRO Ruby 和银染色等传统染色方法相比,其高灵敏度和简化的方案使其成为科学和医学领域有价值的工具 (铃木和横山,2012)。

活细胞中的荧光检测和成像

由喹啉衍生物设计的一种基于钠的荧光化学传感器,对硫化物阴离子检测表现出快速响应、高选择性和灵敏度。由络合物 (CuL) 和 CuS 的形成-分离促成的可逆“开-关-开”荧光变化,使其成为生物应用的潜在工具,包括活细胞中的荧光显微成像 (姚等人,2014)。

安全和危害

未来方向

Quinoline and its derivatives have versatile applications in the fields of medicinal and synthetic organic chemistry . They are utilized in the development of new drugs and have a variety of therapeutic activities . Therefore, the future directions of Sodium 2-(quinolin-2-yl)propanoate could potentially involve further exploration of its biological activities and applications in drug development.

作用机制

Target of Action

Sodium 2-(quinolin-2-yl)propanoate is a quinoline derivative, which are known to have a broad range of biological activities . The primary target of Sodium 2-(quinolin-2-yl)propanoate is the bacterium Helicobacter pylori . This bacterium is known to cause stomach ulcers and has been linked to stomach cancer.

Mode of Action

It is known that many quinoline derivatives show significant results through different mechanisms: they may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration and modulation of nuclear receptor responsiveness .

Biochemical Pathways

Quinoline compounds are known to interact with a variety of biochemical pathways due to their diverse spectrum of biological activities .

Result of Action

Sodium 2-(quinolin-2-yl)propanoate has shown potent antimicrobial activity against Helicobacter pylori . This suggests that the compound may be effective in treating infections caused by this bacterium.

属性

IUPAC Name |

sodium;2-quinolin-2-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2.Na/c1-8(12(14)15)10-7-6-9-4-2-3-5-11(9)13-10;/h2-8H,1H3,(H,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJDNYJYPNYGLQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2C=C1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 2-(quinolin-2-yl)propanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(5-Aminopyrazin-2-yl)phenyl]methanol](/img/structure/B1406630.png)

![tert-Butyl [5-(5'-(trifluoromethyl)pyridin-2'-yl)-[1,2,4]oxadiazol-3-ylmethyl]carbamate](/img/structure/B1406647.png)